molecular formula C12H14O3 B3368875 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one CAS No. 220633-53-4

7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one

Cat. No. B3368875
CAS RN: 220633-53-4
M. Wt: 206.24 g/mol
InChI Key: MAHHLJORZKAWRY-UHFFFAOYSA-N
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Description

“7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one” is a chemical compound with the molecular formula C12H14O3 . It belongs to the class of pyran derivatives, which are six-membered oxygen-containing heterocycles . Pyran derivatives have attracted the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .


Synthesis Analysis

The synthesis of pyran derivatives like “7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one” often involves a multicomponent reaction (MCR) approach . This approach is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .


Molecular Structure Analysis

The molecular structure of “7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one” is characterized by a six-membered oxygen-containing heterocycle . The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran heterocycle can be classified depending upon the position of H to give 2H or 4H-pyran molecule . Addition of a carbonyl group to 2H-pyran or 4H-pyran gives pyran-2-one and pyran-4-one .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one” typically involve a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . The process also involves the subsequent Knoevenagel condensation and 6π-electrocyclization of the 1-oxatriene intermediates formed .


Physical And Chemical Properties Analysis

The molecular weight of “7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one” is 206.23776 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Future Directions

The future directions for “7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one” and similar compounds could involve exploring their potential biological and pharmaceutical properties . Additionally, the development of more efficient, cost-effective, and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

7-methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-4-9-5-6-10-11(15-9)7-8(2)14-12(10)13/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHHLJORZKAWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C=CC2=C(O1)C=C(OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442745
Record name 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one

CAS RN

220633-53-4
Record name 7-Methyl-2-propyl-2H,5H-pyrano[4,3-b]pyran-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220633-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one

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